
1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-butylphenyl)-3-(1-methyl-1H-indol-3-yl)urea, commonly known as BU-1, is a synthetic compound that belongs to the class of indole-based cannabinoids. BU-1 is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which is mainly expressed in immune cells and has been implicated in various physiological and pathological processes, including inflammation, pain, and cancer. BU-1 has attracted significant attention as a potential therapeutic agent due to its ability to modulate the immune system without causing the psychoactive effects associated with the activation of the cannabinoid receptor type 1 (CB1) in the central nervous system.
Scientific Research Applications
Urea Biosensors and Environmental Monitoring
Urea biosensors have emerged as a significant tool in detecting and quantifying urea concentration across various fields, including healthcare and environmental monitoring. These biosensors utilize enzyme urease as a bioreceptor element, with advancements incorporating different nanoparticles and carbon materials to enhance sensitivity and longevity (S. Botewad et al., 2021). The development of such biosensors underscores the versatility of urea and its derivatives in contributing to environmental health and safety measures by monitoring urea levels in water bodies, which could prevent eutrophication.
Agricultural and Environmental Safety
In agriculture, urease and nitrification inhibitors, such as urea derivatives, play a crucial role in reducing nitrogen loss from fertilizers, thus improving efficiency and reducing environmental pollution. These inhibitors can significantly lower greenhouse gas emissions and ammonia volatilization, contributing to sustainable farming practices and environmental conservation (Aishwarya Ray et al., 2020). This application area highlights the importance of urea derivatives in enhancing agricultural productivity while mitigating adverse environmental impacts.
Drug Design and Medical Applications
In the medical field, urea derivatives have been explored for their potential in drug design, particularly as urease inhibitors for treating infections and other conditions. These compounds have been studied for their efficacy in inhibiting urease activity, which is crucial for the survival of certain pathogenic bacteria, thus offering a pathway for developing new antimicrobial agents (Paulina Kosikowska and Łukasz Berlicki, 2011). This area exemplifies the potential of urea derivatives in contributing to novel therapeutic strategies.
Energy Storage and Hydrogen Production
Urea has also been investigated as a potential hydrogen carrier for fuel cells, offering a sustainable and safe approach to energy storage and production. Its properties as a non-toxic, stable compound make it an attractive candidate for generating hydrogen, a clean energy source, thus highlighting the role of urea and its derivatives in addressing future energy needs (A. Rollinson et al., 2011).
properties
IUPAC Name |
1-(4-butylphenyl)-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-3-4-7-15-10-12-16(13-11-15)21-20(24)22-18-14-23(2)19-9-6-5-8-17(18)19/h5-6,8-14H,3-4,7H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWVDMHZYGVBFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2420895.png)
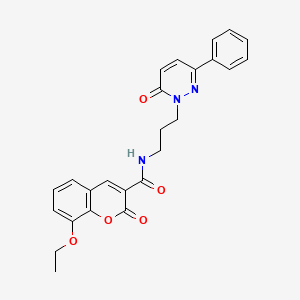
![2-(2H-1,3-benzodioxol-5-yl)-5-[(2,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2420899.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-methylbenzamide](/img/structure/B2420903.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2420906.png)
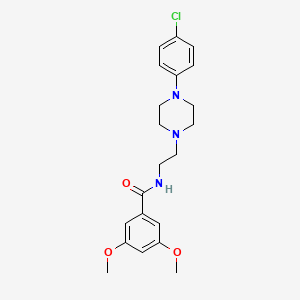
![7-(3-methoxyphenyl)-3-((2-(2-methyl-1H-indol-3-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2420908.png)
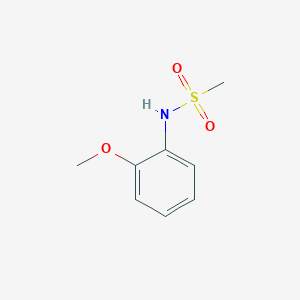
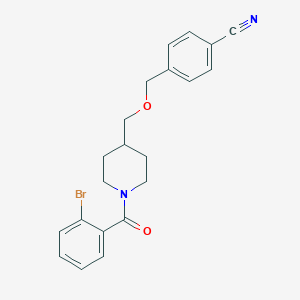
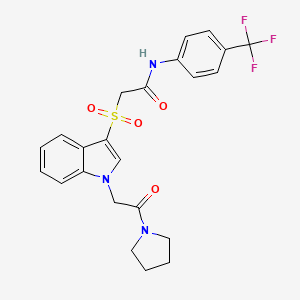
![(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2420914.png)
![N-(3-chloro-5-fluorophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide](/img/structure/B2420915.png)
